molecular formula C14H11NS B14294502 5-Methyl-3-phenyl-1,2-benzothiazole CAS No. 117136-81-9

5-Methyl-3-phenyl-1,2-benzothiazole

Cat. No.: B14294502
CAS No.: 117136-81-9
M. Wt: 225.31 g/mol
InChI Key: QAPJHIQUFJKTFP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1,2-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-phenyl-1,2-benzothiazole is unique due to the presence of both methyl and phenyl groups, which can enhance its biological activity and chemical reactivity compared to its simpler analogs. These substituents can influence the compound’s electronic properties, making it more effective in certain applications .

Properties

CAS No.

117136-81-9

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

5-methyl-3-phenyl-1,2-benzothiazole

InChI

InChI=1S/C14H11NS/c1-10-7-8-13-12(9-10)14(15-16-13)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

QAPJHIQUFJKTFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2C3=CC=CC=C3

Origin of Product

United States

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